molecular formula C10H13IN2O2 B1341627 tert-Butyl (5-iodopyridin-2-yl)carbamate CAS No. 375853-79-5

tert-Butyl (5-iodopyridin-2-yl)carbamate

Cat. No.: B1341627
CAS No.: 375853-79-5
M. Wt: 320.13 g/mol
InChI Key: YZLXIVKPYUFJPN-UHFFFAOYSA-N
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Description

tert-Butyl (5-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-iodopyridine-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

While specific industrial production methods for tert-Butyl (5-iodopyridin-2-yl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-iodopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a corresponding aminopyridine derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodopyridin-2-yl)carbamate depends on its specific application. In biological systems, it may act as an inhibitor or ligand, interacting with specific molecular targets such as enzymes or receptors. The iodine atom and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromopyridin-2-yl)carbamate
  • tert-Butyl (5-chloropyridin-2-yl)carbamate
  • tert-Butyl (5-fluoropyridin-2-yl)carbamate

Uniqueness

tert-Butyl (5-iodopyridin-2-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity can be leveraged in the synthesis of complex molecules and in the development of novel pharmaceuticals .

Properties

IUPAC Name

tert-butyl N-(5-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXIVKPYUFJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590305
Record name tert-Butyl (5-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375853-79-5
Record name tert-Butyl (5-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375853-79-5
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